molecular formula C28H30ClNO4 B11941837 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 853314-18-8

9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11941837
CAS No.: 853314-18-8
M. Wt: 480.0 g/mol
InChI Key: DGOFKEJVDJIDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the chloro and methoxy substituents. The acridine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chloro group can be reduced to a corresponding hydroxy group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery.

    Medicine: It may exhibit pharmacological activities, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other acridine derivatives and furan-containing molecules. Compared to these, 9-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties and applications.

Properties

CAS No.

853314-18-8

Molecular Formula

C28H30ClNO4

Molecular Weight

480.0 g/mol

IUPAC Name

9-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C28H30ClNO4/c1-27(2)11-17-24(19(31)13-27)26(25-18(30-17)12-28(3,4)14-20(25)32)23-9-8-22(34-23)16-10-15(29)6-7-21(16)33-5/h6-10,26,30H,11-14H2,1-5H3

InChI Key

DGOFKEJVDJIDOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.